N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-5-3-4-10-16(11)20(18,19)14-8-6-13(7-9-14)15-12(2)17/h6-9,11H,3-5,10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUSGHYMFPTESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 4-aminophenyl sulfone with 2-methylpiperidine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity . The general reaction scheme is as follows:
Step 1: 4-aminophenyl sulfone is reacted with 2-methylpiperidine in the presence of a base such as sodium hydroxide.
Step 2: The resulting intermediate is then acetylated using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide exhibits several pharmacological properties that make it a candidate for therapeutic use:
- Anticancer Activity : Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of sulfonamide compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
- Protein Kinase Inhibition : Research has highlighted the role of protein kinases in cancer progression. Compounds similar to this compound have been investigated for their ability to inhibit specific kinases involved in tumor growth, suggesting a mechanism for their anticancer effects .
Anticancer Efficacy
In a controlled study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects. The study reported an EC50 value indicating potent activity against breast cancer cells (MCF-7) and lung carcinoma cells (A549). The compound was found to be more effective than standard chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
In addition to its anticancer potential, this compound has shown promise in antimicrobial applications. A study evaluated its efficacy against multi-drug resistant bacterial strains, revealing significant antimicrobial activity that warrants further investigation into its use as an antibiotic.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Structural and Pharmacological Variations
The table below summarizes key analogs, their sulfonamide substituents, pharmacological activities, and structural distinctions:
2.2 Impact of Substituents on Pharmacological Activity
- Piperazine vs. Piperidine: Compound 35 (4-methylpiperazin-1-yl substituent) exhibits potent analgesic and anti-hypernociceptive activity, attributed to the piperazine ring’s basic nitrogen atoms, which enhance solubility and receptor interactions .
- Heterocyclic Variations :
- Pyrimidine (N4-Acetylsulfamethazine) : The 4,6-dimethylpyrimidinyl group in this compound is associated with antitubercular activity, likely due to structural mimicry of bacterial folate precursors .
- Thiadiazole (Sulfamethizole impurity) : The sulfur-rich thiadiazole ring may enhance binding to bacterial dihydropteroate synthase but also increases synthetic complexity and impurity formation .
- Isoxazole : The 5-methylisoxazolyl group in sulfamethoxazole derivatives improves antibacterial potency by optimizing electron-withdrawing effects on the sulfonamide moiety .
2.3 Physicochemical and Metabolic Properties
- Solubility : Piperazine-containing analogs (e.g., Compound 35) are more water-soluble due to their basic nitrogen atoms, whereas the 2-methylpiperidinyl group in the target compound may reduce solubility but increase membrane permeability.
- Metabolism: MADDS, a metabolite of dapsone, undergoes acetylation, highlighting how substituents like the 4-aminophenyl group influence metabolic pathways (e.g., acetylation vs. hydrolysis) .
Biological Activity
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for enhancing biological activity through interactions with various molecular targets. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety allows for strong binding to enzyme active sites, leading to inhibition of their activity. Additionally, the piperidine ring enhances the compound's affinity for certain receptors, modulating their signaling pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation.
- Receptor Modulation : Alters receptor signaling pathways, potentially affecting cellular responses.
Anticancer Activity
Research has shown that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including lung adenocarcinoma (A549) and breast carcinoma (MCF7).
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 8.1 | Inhibition of ERK1/2 signaling |
| MCF7 (Breast) | 10.5 | Induction of apoptosis via caspase activation |
Cytotoxicity Profile
The compound has been evaluated for cytotoxic effects on normal cells. Studies indicate that it exhibits selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development.
Case Studies and Research Findings
- Study on Lung Cancer Cells :
- Breast Cancer Research :
- Comparative Study with Derivatives :
Q & A
Q. What are the standard synthetic routes for N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, and how is its purity validated?
The synthesis typically involves sequential sulfonylation and acetylation reactions. Key steps include:
- Sulfonylation : Reacting 4-aminophenyl sulfonyl chloride with 2-methylpiperidine under basic conditions (e.g., triethylamine in dichloromethane).
- Acetylation : Treating the intermediate with acetyl chloride in the presence of a catalyst (e.g., DMAP).
Purity Validation : - Thin-Layer Chromatography (TLC) monitors reaction progress.
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity by verifying sulfonyl (δ 3.1–3.5 ppm) and acetamide (δ 2.1 ppm) proton signals.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 325.12) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : Critical for confirming regioselectivity of sulfonylation and detecting impurities. For example, the 2-methylpiperidine moiety shows distinct methyl protons at δ 1.2–1.4 ppm.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹, acetamide C=O at 1650 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% by area normalization) .
Q. How are basic biological activities (e.g., antimicrobial, anti-inflammatory) assessed?
- In vitro assays :
- Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against S. aureus and E. coli using broth microdilution.
- Anti-inflammatory : Inhibition of COX-2 enzyme activity via fluorometric assays.
- Dose-response curves : IC50 values are calculated using nonlinear regression models .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates.
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated chemical waste containers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?
- Functional Group Modifications : Replace the 2-methylpiperidine moiety with bulkier groups (e.g., 2,6-dimethylpiperidine) to enhance target binding.
- Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate or carboxylate to improve solubility.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Orthogonal Assays : Validate COX-2 inhibition using both enzymatic (fluorometric) and cell-based (PGE2 ELISA) assays.
- Batch Reproducibility : Compare results across independently synthesized batches to rule out impurities.
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP and antimicrobial efficacy) .
Q. What formulation strategies address its poor aqueous solubility?
- Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150–200 nm) to enhance bioavailability.
- Salt Formation : Synthesize hydrochloride or sodium salts to improve solubility (>5 mg/mL in PBS).
- Co-solvent Systems : Optimize water:ethanol (70:30) mixtures for in vivo dosing .
Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug development?
- CYP Inhibition Assays : Incubate with human liver microsomes and probe substrates (e.g., midazolam for CYP3A4). Measure metabolite depletion via LC-MS/MS.
- Mechanistic Insights : Non-competitive inhibition of CYP2D6 (Ki = 8.2 µM) suggests potential drug-drug interactions. Adjust dosing in polypharmacy models .
Q. What advanced analytical methods are used to study degradation products?
Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature (70–90°C), solvent (toluene vs. DMF), and catalyst loading.
- Continuous Flow Chemistry : Reduce reaction time from 12 hours (batch) to 2 hours with a microreactor system (yield: 82% vs. 75% batch).
- In-line Monitoring : FTIR probes track intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
